molecular formula C11H9NO3 B2675229 1-Propionyl-1H-indole-2,3-dione CAS No. 17529-69-0

1-Propionyl-1H-indole-2,3-dione

Cat. No. B2675229
CAS RN: 17529-69-0
M. Wt: 203.197
InChI Key: IHNYAHBLLCMRCD-UHFFFAOYSA-N
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Description

1-Propionyl-1H-indole-2,3-dione is a derivative of 1H-Indole-2,3-dione . The molecular formula of 1H-Indole-2,3-dione is C8H5NO2 . It is also known by other names such as Indole-2,3-dione, Isatin, o-Aminobenzoylformic anhydride, and Isatic acid lactam .


Synthesis Analysis

The synthesis of 1H-indole-2,3-dione complexes with lithium, sodium, and potassium cations has been studied . The complexes were optimized at the B3LYP/6-311G (d,p) level . The interaction between the cation and π has been investigated from different aspects, including interaction energy calculations, charge transfer values, and changes in the aromaticity of the ring upon complexation .


Molecular Structure Analysis

The molecular structure of 1H-Indole-2,3-dione has been analyzed . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

A comparative study of the change in different properties of the electronic and structural of the free 1H-indole-2,3-dione molecule and its complexes has been obtained . The effects of lithium sodium and potassium cations on the aromaticity of lithium sodium and potassium complexes of 1H-indole-2,3-dione have been investigated .


Physical And Chemical Properties Analysis

The molecular weight of 1H-Indole-2,3-dione is 147.1308 . The IUPAC Standard InChI is InChI=1S/C8H5NO2/c10-7-5-3-1-2-4-6 (5)9-8 (7)11/h1-4H, (H,9,10,11) .

Mechanism of Action

The biological properties of 1H-indole-2,3-dione, called Isatin IN, involve a wide variety of actions in the brain, protect against certain types of infections , and possess central nervous system-monoaminooxidase (CNS-MAO) inhibition, anticonvulsant, and anxiogenic activities .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are important in organic chemistry as they can be used to synthesize various heterocyclic compounds . Future research could focus on the development of new useful derivatives and their potential applications in medicine and other fields .

properties

IUPAC Name

1-propanoylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-2-9(13)12-8-6-4-3-5-7(8)10(14)11(12)15/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNYAHBLLCMRCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C2=CC=CC=C2C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propionyl-1H-indole-2,3-dione

CAS RN

17529-69-0
Record name 1-PROPIONYLISATIN
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